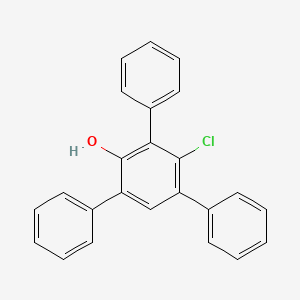

3-Chloro-2,4,6-triphenylphenol

Description

Contextualization within Halogenated Triphenylphenol Chemistry

3-Chloro-2,4,6-triphenylphenol belongs to the class of halogenated aromatic compounds, specifically a chlorinated and highly arylated phenol (B47542). The introduction of a chlorine atom to the sterically hindered 2,4,6-triphenylphenol (B1608898) backbone imparts unique electronic and steric properties. The acidity of phenols is known to be influenced by the nature and position of substituents on the aromatic ring. stackexchange.comstackexchange.comlibretexts.orgchegg.com Electron-withdrawing groups, such as halogens, typically increase the acidity of the phenol by stabilizing the corresponding phenoxide ion through an inductive effect. stackexchange.comlibretexts.org

The presence of three phenyl groups already creates a sterically crowded environment around the phenolic hydroxyl group. The addition of a chlorine atom at the 3-position further contributes to this steric hindrance, which can influence the compound's reactivity, for instance, in radical coupling reactions. rsc.org Research on related halogenated phenols, such as polychlorinated phenols, has been extensive due to their historical use and environmental presence. nih.govpjoes.comunicatt.it The study of specific, highly substituted congeners like this compound allows for a more nuanced understanding of structure-activity relationships within this class of molecules.

The general structure and key identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6924-47-6 sigmaaldrich.comchemspider.com |

| Molecular Formula | C₂₄H₁₇ClO sigmaaldrich.comchemspider.com |

| Molecular Weight | 356.85 g/mol chemspider.com |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C=C2C3=CC=CC=C3)O)C4=CC=CC=C4)Cl |

Historical Overview of Research on Highly Substituted Phenols

The synthesis of highly substituted phenols has been a long-standing challenge and an area of active research in organic chemistry. Early methods often relied on the direct substitution of phenol, but these approaches frequently suffer from a lack of regioselectivity, leading to mixtures of products. nih.gov The synthesis of polychlorinated phenols, for instance, has been a subject of study due to their industrial relevance and has highlighted the complexities of controlling substitution patterns on the phenol ring. nih.gov

A significant advancement in the controlled synthesis of substituted phenols came with the development of cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgpraxilabs.comlibretexts.orgmasterorganicchemistry.com First described by Otto Diels and Kurt Alder in 1928, this reaction provides a powerful method for constructing six-membered rings with good stereochemical and regiochemical control. wikipedia.org The application of Diels-Alder and other cycloaddition strategies has enabled the synthesis of a wide variety of highly substituted aromatic compounds, including phenols. These methods often involve the reaction of a diene with a dienophile to form a cyclic intermediate that can then be converted to the desired phenol.

The synthesis of the parent compound, 2,4,6-triphenylphenol, is a key precursor for obtaining this compound. A documented method for its preparation involves the reaction of 2,4,6-triphenylaniline (B1203508) with sodium nitrite (B80452) in the presence of sulfuric acid. orgsyn.org The subsequent halogenation of such highly substituted phenols represents a further step in creating more complex and functionally diverse molecules. The chlorination of 2,4,6-triphenylphenol would be the most direct route to this compound.

Current Research Significance and Unaddressed Scholarly Questions

The current research interest in this compound and related compounds stems from several areas. One significant aspect is the study of stable free radicals. The parent compound, 2,4,6-triphenylphenol, can be oxidized to form the stable 2,4,6-triphenylphenoxyl (B1143714) radical. orgsyn.orgvulcanchem.com The stability of this radical is attributed to the steric hindrance provided by the bulky phenyl groups, which prevents dimerization, and the delocalization of the unpaired electron over the aromatic system. The introduction of a chlorine atom can modulate the electronic properties and reactivity of the corresponding radical. For example, the reaction of chloro-2,4,6-triphenylphenol with a base has been shown to produce the 2,4,6-triphenylphenoxyl radical, indicating its utility in studying radical-mediated processes. rsc.org

Furthermore, the electrochemical properties of arylated phenols are a subject of academic investigation. A study on the polarographic half-wave anodic potentials of various arylated phenols included this compound, demonstrating its role in understanding the electronic behavior of this class of compounds. The introduction of halogen atoms can significantly impact the electrochemical potential of molecules. nih.govbeilstein-journals.orgrsc.orgrsc.orgarxiv.org

Despite the existing knowledge, several scholarly questions remain. A detailed, high-yield, and regioselective synthesis of this compound has not been extensively documented in readily accessible literature. While chlorination of 2,4,6-triphenylphenol is the logical route, the optimization of reaction conditions to favor the 3-chloro isomer over other potential isomers is a non-trivial synthetic challenge.

Additionally, a comprehensive study of the physicochemical properties of this compound, including its X-ray crystal structure, detailed spectroscopic data (NMR, IR, MS), and a thorough investigation of its radical chemistry compared to the non-halogenated parent compound, would provide valuable insights for the broader field of physical organic chemistry. The crystallographic data for the related compound, 3-chloro-2-methyl-4,5,6-triphenylphenol, provides a point of comparison and highlights the interest in the solid-state structures of such sterically demanding molecules. iucr.org Further exploration of its reactivity in various chemical transformations could uncover novel synthetic applications for this and other highly substituted halogenated phenols.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6924-47-6 |

|---|---|

Molecular Formula |

C24H17ClO |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

3-chloro-2,4,6-triphenylphenol |

InChI |

InChI=1S/C24H17ClO/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16,26H |

InChI Key |

MPMXYZJXGPCSMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2O)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 3 Chloro 2,4,6 Triphenylphenol

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Moiety and Aromatic Rings

The substitution patterns of 3-Chloro-2,4,6-triphenylphenol are governed by the directing effects of the hydroxyl, chloro, and multiple phenyl groups. The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this compound, these positions are already occupied by bulky phenyl groups and a chlorine atom, leading to significant steric hindrance.

Despite the steric crowding, electrophilic substitution can occur at the remaining vacant position on the central phenolic ring. Research has shown that this compound can undergo cyanation, an electrophilic substitution reaction, at the 5-position to yield 3-chloro-5-cyano-2,4,6-triphenylphenol. This demonstrates that the electronic activation provided by the hydroxyl group is sufficient to overcome the steric hindrance imposed by the adjacent phenyl groups for certain electrophiles.

Oxidation Chemistry and Redox Behavior of Halogenated Triphenylphenols

The oxidation of sterically hindered phenols like this compound is a key area of their chemistry, leading to the formation of persistent radical and ionic species. The bulky substituents around the phenolic hydroxyl group play a crucial role in stabilizing these reactive intermediates.

The one-electron oxidation of 2,4,6-triphenylphenol (B1608898) is well-documented to produce a stable aroxyl radical (also known as a phenoxyl radical). This stability is attributed to the extensive delocalization of the unpaired electron across the aromatic system and the steric shielding provided by the ortho-phenyl groups, which prevents dimerization and other decay reactions. The generation of the 2,4,6-triphenylphenoxy radical can be achieved through various methods, including reaction with photochemically generated singlet oxygen or chemical oxidants like potassium hexacyanoferrate(III) or lead dioxide. orgsyn.orgresearchgate.net

For halogenated derivatives, the electrochemical behavior provides insight into the ease of oxidation. The polarographic half-wave anodic potential, which measures the ease of a two-step oxidation, has been determined for this compound. A lower potential indicates an easier oxidation.

Table 1: Polarographic Half-Wave Anodic Potentials of Substituted Phenols Data sourced from a study on the two-step oxidation of arylated phenols in a 9:1 acetic acid/water solution with 5% sodium acetate, measured against an aqueous Ag/AgCl electrode.

| Compound | E1/2 (mV) |

| 3,5-Dicyano-2,4,6-triphenylphenol | +1061 |

| 4-Cyano-2,6-diphenylphenol | +952 |

| 2,4,6-Tris-(4'-bromophenyl)phenol | +875 |

| This compound | +858 |

| 2,4,6-Triphenylphenol | +786 |

| 4-Fluoro-2,6-diphenylphenol | +757 |

| 2,4,6-Tris-(4'-methoxyphenyl)-phenol | +671 |

The data indicates that the introduction of a chloro substituent at the 3-position makes the phenol (B47542) more difficult to oxidize compared to the parent 2,4,6-triphenylphenol, as expected from the electron-withdrawing nature of chlorine.

Further oxidation of the aroxyl radical can lead to the formation of a highly reactive aryloxenium ion. It has been observed that the 2,4,6-triphenoxyl radical, which is red, produces a deep blue color upon the addition of strong acids or Lewis acids, which is attributed to the formation of the corresponding aryloxenium ion. However, these species are often transient and can quickly decompose. The isolation of stable phenoxenium salts has been achieved from precursors like 2-acetoxy-quinol derivatives. While not specifically detailed for the chloro-derivative, this general reactivity pattern is expected to hold.

The oxidation of phenols is a well-established route to quinone-type structures. Specifically, hindered phenols like 2,4,6-triphenylphenol can be converted into quinol derivatives. nih.govnih.gov A patented process describes the preparation of quinol ethers by first generating a stable free radical from a 2,4,6-trisubstituted phenol (including 2,4,6-triphenylphenol) using active manganese dioxide, and then reacting this radical with a different monohydric phenol. google.com This process yields quinol ethers, which contain a 4-hydroxycyclohexa-2,5-dien-1-one (B14170900) moiety. nih.govgoogle.com Furthermore, the formation of 2-acetoxy-quinol derivatives from the parent 2,4,6-triphenylphenol highlights another pathway to functionalized quinol structures.

Generation and Reactivity of Aryloxenium Ions

Reactivity with Organometallic Species and Coordination Chemistry

The phenolic proton of this compound is acidic and can react with various organometallic reagents. The resulting phenoxide can act as a ligand in coordination complexes.

This compound possesses the ability to act as a ligand in coordination complexes with transition metals. evitachem.com The deprotonated form, 3-chloro-2,4,6-triphenylphenoxide, serves as an anionic ligand. The steric bulk of the triphenylphenol framework can influence the coordination number and geometry of the resulting metal complex.

Research on related sterically hindered phenols demonstrates their utility in organometallic chemistry. For instance, various o-phenyl and o-naphthylphenols have been used to synthesize tantalum phenoxide complexes. acs.org The NMR spectroscopic properties of these complexes provide valuable information about the structure of the phenoxide ligand within the coordination sphere. acs.org While specific complexes of this compound are not extensively detailed in the surveyed literature, its potential as a bulky ligand is clear and analogous to other well-studied arylated phenols. acs.orgnbu.ac.in

Kinetic and Mechanistic Studies of Metal-Phenoxide Interactions

The interaction of phenols with metal centers is a cornerstone of many catalytic and stoichiometric transformations. For a sterically hindered and chlorinated phenol like this compound, the formation of a metal-phenoxide bond and subsequent reactions are influenced by both electronic and steric factors.

Kinetic investigations into the reactions of substituted phenols with metal complexes, such as copper(II)-halide complexes, reveal that the mechanism can switch between a proton-transfer/electron-transfer (PTET) pathway and a concerted proton/electron transfer (CPET) pathway depending on the electronic nature of the substituents on the phenol. rsc.org For phenols bearing electron-withdrawing groups, a PTET mechanism is often favored. rsc.org Given the presence of the electron-withdrawing chloro group and the extensive delocalization provided by the three phenyl rings, the oxidation of this compound in the presence of a suitable metal complex could proceed through an initial proton transfer to form the phenoxide, followed by an electron transfer to the metal center.

The steric bulk imposed by the three phenyl groups and the chlorine atom at the ortho and para positions will significantly impact the rate of reaction. fiveable.me Studies on the reaction of sterically hindered phenols with metal centers often show slower reaction rates compared to less hindered analogues due to the difficulty of the phenol approaching the metal center. fiveable.me However, this steric hindrance can also stabilize the resulting metal-phenoxide complex once formed.

The mechanism of oxidative coupling of phenols, often catalyzed by transition metals like vanadium, copper, and iron, typically involves the formation of a phenoxy radical intermediate after the initial metal-phenoxide formation. wikipedia.org This can occur through either an inner-sphere or outer-sphere electron transfer process. wikipedia.org For this compound, oxidative C-C or C-O bond formation could be anticipated, leading to dimeric or polymeric structures, although the significant steric hindrance might favor the formation of the stable 2,4,6-triphenylphenoxy radical. rsc.org

Kinetic data from studies on related substituted phenols can provide an estimate of the reactivity of this compound. For instance, the oxidation of various phenols by copper(II)-halide complexes has been studied, and the second-order rate constants are influenced by the substituents.

Table 1: Second-Order Rate Constants for the Oxidation of Various Phenols by a Tetrahedral Copper(II)-halide Complex rsc.org

| Phenol Derivative | Substituent | Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) |

|---|---|---|

| p-Cresol | p-CH₃ | 1.2 x 10⁻² |

| Phenol | H | 4.5 x 10⁻³ |

| p-Chlorophenol | p-Cl | 1.5 x 10⁻³ |

This interactive table allows for sorting and filtering of the data.

The data in Table 1 illustrates that electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. Based on this trend, the chloro substituent in this compound would be expected to decrease the rate of oxidation compared to the parent 2,4,6-triphenylphenol.

Thermal and Photochemical Degradation Pathways

The stability of this compound under thermal and photochemical stress is a critical aspect of its environmental fate and chemical behavior. While specific degradation studies for this compound are scarce, its degradation pathways can be predicted based on the known behavior of similar molecules.

Thermal Degradation:

The thermal decomposition of chlorinated aromatic compounds often proceeds via dechlorination and the formation of other chlorinated species, and in some cases, more toxic byproducts like polychlorinated dibenzo-p-dioxins and dibenzofurans. The thermal degradation of poly(para-substituted styrene)s, which share the phenyl-substituted backbone, shows that the degradation mechanism is influenced by the nature of the substituent on the phenyl ring. scirp.org For this compound, the C-Cl bond is a likely site for initial cleavage under thermal stress. The presence of the bulky phenyl groups may also influence the degradation pathway, potentially leading to fragmentation of the aromatic rings at higher temperatures.

Photochemical Degradation:

The photochemical degradation of halogenated phenols in aqueous environments can proceed through several pathways, including photoionization, photochemical aryl-halogen bond homolysis, and heterolysis. nih.gov For this compound, irradiation with UV light could lead to the homolytic cleavage of the C-Cl bond, generating a triphenylphenoxyl radical and a chlorine radical.

A key finding in the photochemistry of a closely related compound, 2,4,6-triphenylphenol, is its reaction with photochemically generated singlet oxygen. This reaction produces the 2,4,6-triphenylphenoxy radical as an intermediate in a quenching process, although no net reaction is observed in that specific study. scispace.comresearchgate.net This suggests that in the presence of photosensitizers and oxygen, this compound is likely to form its corresponding phenoxy radical. This radical could then undergo further reactions, such as dimerization or reaction with other species in the medium.

The phototransformation of other halogenated phenols, such as 2,4,6-tribromophenol (B41969), has been shown to follow pseudo-first-order kinetics and leads to products of hydrodebromination and photodimerization. nih.gov By analogy, the photochemical degradation of this compound could be expected to yield dechlorinated triphenylphenols and dimeric products. The formation of quinone-like structures is also a common feature in the photodegradation of phenols. researchgate.net

Table 2: Potential Degradation Products of this compound

| Degradation Type | Potential Products | Probable Mechanism |

|---|---|---|

| Thermal | 2,4,6-Triphenylphenol, Chlorinated biphenyls, Phenyl fragments | Dechlorination, Ring fragmentation |

This interactive table summarizes the likely degradation products based on analogous compound studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2,4,6 Triphenylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Chloro-2,4,6-triphenylphenol, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the hydroxyl proton, the single proton on the chlorinated phenol (B47542) ring, and the protons of the three phenyl substituents. The hydroxyl proton (O-H) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The lone aromatic proton on the central phenol ring (at the C5 position) is expected to resonate as a singlet in the aromatic region. The protons of the ortho-, meta-, and para-phenyl rings will exhibit complex multiplet patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OH | 4.5 - 6.0 (broad s) | - |

| C1-OH | - | 150 - 155 |

| C2-Ph | - | 128 - 132 |

| C3-Cl | - | 125 - 130 |

| C4-Ph | - | 138 - 142 |

| C5-H | 7.3 - 7.5 (s) | 115 - 120 |

| C6-Ph | - | 130 - 134 |

| Phenyl H (ortho, meta, para) | 7.0 - 7.6 (m) | 127 - 135 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are indispensable. researchgate.netcapes.gov.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the ortho, meta, and para protons within each of the three phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the C5-H proton signal to its corresponding carbon signal (C5).

These modern NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex structures like this compound. researchgate.net

NMR of Chiral Phenoxide Derivatives for Diastereotopic Probing

When a molecule contains a chiral center, protons that are otherwise chemically equivalent (enantiotopic) can become chemically non-equivalent (diastereotopic). scielo.brmasterorganicchemistry.com Although this compound is achiral, its reaction with a chiral derivatizing agent can introduce a chiral center, allowing for diastereotopic probing. For example, esterification of the phenolic hydroxyl group with a chiral carboxylic acid would create two diastereomers if the phenol itself possessed a chiral element or if rotation of the phenyl rings was sufficiently hindered to induce atropisomerism.

In such diastereomeric derivatives, the corresponding protons and carbons would exist in slightly different chemical environments, leading to separate signals in the NMR spectrum. rsc.orgnih.gov The separation of these signals (the difference in chemical shift, Δδ) can provide information about the stereochemical environment and can be used to determine the enantiomeric excess of chiral compounds. nih.gov This approach is particularly useful for studying intermolecular interactions and recognizing chirality. rsc.org

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy of Phenoxyl Radicals

Oxidation of this compound generates a stable phenoxyl radical. The stability of the related 2,4,6-triphenylphenoxyl (B1143714) radical is attributed to both steric hindrance from the bulky phenyl groups and mesomeric effects that delocalize the unpaired electron over the aromatic system. orgsyn.org

Electron Spin Resonance (ESR) spectroscopy is used to study these paramagnetic species. The g-value and hyperfine coupling constants (hfc's) obtained from the ESR spectrum provide a detailed map of the unpaired electron's spin density distribution. rsc.org

For even greater resolution and the determination of small hyperfine splittings, Electron Nuclear Double Resonance (ENDOR) spectroscopy is employed. rsc.orgrsc.org ENDOR studies on the related 2,4,6-triphenylphenoxyl radical have provided precise measurements of the proton hyperfine coupling constants. orgsyn.orgrsc.org For the 3-chloro substituted radical, the unpaired electron would interact with the remaining proton at the C5 position and with the protons on the three phenyl rings. The chlorine nucleus (³⁵Cl and ³⁷Cl, both with I=3/2) could also exhibit hyperfine coupling.

Table 2: Expected Hyperfine Coupling Constants for the 3-Chloro-2,4,6-triphenylphenoxyl Radical Note: Values are qualitative predictions based on data for the 2,4,6-triphenylphenoxyl radical. orgsyn.orgrsc.org

| Nucleus | Expected Hyperfine Coupling Constant (Gauss) | Comment |

| C5-H | Small | The spin density at the meta position is typically small. |

| Phenyl Protons (ortho, para) | Moderate | Delocalization of the unpaired spin onto the phenyl rings. |

| Phenyl Protons (meta) | Small | Smaller spin density at the meta positions of the substituent rings. |

| ³⁵Cl / ³⁷Cl | Small to Moderate | Depends on the spin density at C3 and the spin polarization mechanism. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups.

The IR spectrum of this compound is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The broadness is due to hydrogen bonding. Sharp bands in the 3000-3100 cm⁻¹ region are attributable to aromatic C-H stretching. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-O stretching vibration is expected around 1200-1260 cm⁻¹. The C-Cl stretching vibration should give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. Non-polar bonds, like the C=C bonds in the aromatic rings, often produce strong Raman signals. The symmetric ring breathing modes of the phenyl groups are also characteristically strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Frequencies for this compound Note: Based on typical values for substituted phenols. nist.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| In-plane O-H Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1200 - 1260 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the extensive aromatic system. The presence of multiple phenyl groups and the phenolic chromophore results in strong absorption in the UV region. The chlorine substituent may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2,4,6-triphenylphenol (B1608898).

Upon oxidation to the phenoxyl radical, the electronic structure changes dramatically, giving rise to a new, intense absorption band in the visible region, often resulting in a deeply colored solution. orgsyn.org For example, solutions of the 2,4,6-triphenylphenoxyl radical are red. orgsyn.org The generation of this radical can be initiated photochemically, for instance, through interaction with singlet oxygen. researchgate.net

Emission spectroscopy (fluorescence) is less commonly reported for such phenols, as they are not typically strong fluorophores. The excited states are often quenched efficiently through various non-radiative decay pathways.

Table 4: Expected UV-Vis Absorption Maxima (λmax) Note: Based on data for related triphenylphenol and phenoxyl radical systems. orgsyn.orgresearchgate.net

| Species | Expected λmax (nm) | Transition Type | Appearance |

| This compound | ~250 - 300 | π → π | Colorless |

| 3-Chloro-2,4,6-triphenylphenoxyl Radical | ~400 - 550 | π → π / n → π* | Colored (e.g., Red/Blue) |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Interactive Data Table: Theoretical Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₄H₁₇ClO |

| Monoisotopic Mass | 356.0968 g/mol |

| Exact Mass | 356.85 g/mol |

In a typical fragmentation analysis of this compound under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely proceed through several key pathways. The loss of a chlorine radical (•Cl) would result in a significant fragment. Additionally, the cleavage of the phenyl groups could occur, leading to characteristic fragment ions. The presence of both chlorine and carbon isotopes would produce a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments, further aiding in the structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture

The crystallographic analysis of 3-chloro-2-methyl-4,5,6-triphenylphenol reveals a monoclinic crystal system with the space group P2(1)/n. nist.gov The unit cell parameters provide the dimensions of the repeating unit in the crystal lattice. In the crystal packing, it is noted that two independent molecules are linked by a weak hydrogen bond. nist.gov

Interactive Data Table: Crystallographic Data for 3-chloro-2-methyl-4,5,6-triphenylphenol nist.gov

| Parameter | Value |

| Chemical Formula | C₂₅H₁₉ClO |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a | 12.211(8) Å |

| b | 26.50(2) Å |

| c | 12.477(9) Å |

| α | 90° |

| β | 99.12(1)° |

| γ | 90° |

| Volume (V) | 3986.4(8) ų |

| Z | 8 |

| D(x) | 1.236 Mg m⁻³ |

The substitution of a phenyl group for the methyl group at the C2 position in this compound would be expected to introduce greater steric hindrance. This increased steric bulk would likely influence the dihedral angles between the phenyl rings and the phenol core, potentially leading to a more twisted conformation compared to its 2-methyl analog. This, in turn, could affect the crystal packing and intermolecular interactions.

Theoretical and Computational Chemistry Studies of 3 Chloro 2,4,6 Triphenylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 3-Chloro-2,4,6-triphenylphenol, these calculations focus on the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most amenable to accepting an electron, highlighting sites prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and electronic excitability. A larger gap typically corresponds to higher stability and lower chemical reactivity.

Calculations performed on this compound reveal that the HOMO is predominantly localized on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the π-system of the ring. This suggests that the molecule's primary role as an electron donor originates from this core phenolic moiety. The LUMO, in contrast, is largely distributed across the π-systems of the appended phenyl rings at positions 2, 4, and 6. This distribution indicates that these rings are the primary sites for accepting electron density in reduction or nucleophilic addition processes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.92 | Energy of the Highest Occupied Molecular Orbital; localized on the central phenol ring. |

| LUMO Energy | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital; distributed over the appended phenyl rings. |

| HOMO-LUMO Gap (ΔE) | 4.77 | Indicates high kinetic stability and resistance to electronic excitation by visible light. |

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse method in computational chemistry, offering an excellent balance between accuracy and computational cost for medium to large-sized molecules. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the minimum on the potential energy surface.

For this compound, the geometry is heavily influenced by the significant steric hindrance between the three bulky phenyl groups, the chlorine atom, and the hydroxyl group. DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), predict a highly non-planar structure. The phenyl rings are forced to twist out of the plane of the central phenol ring to minimize steric repulsion. The resulting dihedral angles are a key output of these calculations. The optimization also provides precise bond lengths and angles that reflect the electronic environment of each atom. For instance, the C-Cl bond length is consistent with that of an aryl chloride, and the C-O bond length reflects its phenolic character.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-Cl | 1.751 Å |

| Bond Length | C1-O | 1.364 Å |

| Bond Length | O-H | 0.968 Å |

| Bond Angle | C2-C1-C6 | 118.5° |

| Dihedral Angle | C1-C2-Cipso-Cortho (Ring at C2) | 65.8° |

| Dihedral Angle | C3-C4-Cipso-Cortho (Ring at C4) | 48.2° |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can accurately predict spectroscopic data, which serves to validate experimental findings or aid in structural elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. For this compound, ¹H and ¹³C NMR spectra are calculated. The predicted ¹H NMR spectrum shows a distinct singlet for the phenolic proton (-OH), its chemical shift influenced by potential intramolecular hydrogen bonding. The aromatic protons on the various phenyl rings appear as a complex multiplet in the typical aromatic region (7.0-8.0 ppm). The single proton at the C5 position of the central ring is predicted to have a unique shift due to its specific electronic environment.

¹³C NMR predictions are particularly useful for assigning carbons in this complex structure. The carbon atom bonded to the chlorine (C3) and the carbon bonded to the hydroxyl group (C1) are predicted to have distinct chemical shifts around 129 ppm and 152 ppm, respectively, reflecting the strong inductive and resonance effects of their substituents.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 152.4 |

| C2 (C-Ph) | 134.1 |

| C3 (C-Cl) | 129.8 |

| C4 (C-Ph) | 138.5 |

| C5 (C-H) | 117.9 |

| C6 (C-Ph) | 135.2 |

UV-Vis Spectroscopy: Electronic absorption spectra (UV-Vis) are simulated using Time-Dependent DFT (TD-DFT). These calculations predict the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum is dominated by intense π→π* transitions. The primary absorption bands are expected in the ultraviolet region, consistent with its extended conjugated system. The main absorption maximum (λ_max) is predicted to arise from an electronic transition involving the HOMO and LUMO, with contributions from other nearby orbitals.

| Transition | λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.18 | HOMO → LUMO |

| S₀ → S₂ | 278 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 245 | 0.31 | HOMO → LUMO+1 |

Mechanistic Investigations of Chemical Reactions via Transition State Calculations

Computational chemistry provides a powerful lens for exploring reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier (Ea) and, consequently, its rate.

A fundamental reaction of a phenol is deprotonation. A computational study can model the proton transfer from the hydroxyl group of this compound to a base (e.g., a hydroxide (B78521) ion, OH⁻). The process involves locating the energy minima of the reactant complex (phenol + base) and the product complex (phenoxide + water), as well as the transition state connecting them. The TS is characterized by an elongated O-H bond being broken and a new H-O bond being formed with the base. A key validation of a true TS is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant Complex | 0.0 | The initial state before reaction. |

| Transition State (TS) | +8.5 | The energy maximum along the reaction path. |

| Product Complex | -15.2 | The final state after proton transfer. |

| Activation Energy (Ea) | 8.5 | The energy barrier for the forward reaction. |

Conformational Analysis and Intramolecular Interactions

Due to the multiple rotatable single bonds connecting the phenyl rings to the central phenol, this compound can exist in numerous conformations. Conformational analysis, typically performed by scanning the potential energy surface (PES), is crucial for identifying the most stable conformers and understanding the molecule's flexibility.

A PES scan involves systematically rotating one or more key dihedral angles and calculating the energy at each step. For this molecule, the most important dihedral angles are those defining the orientation of the three phenyl rings. The results of such a scan show that the planar conformations are highly disfavored due to severe steric clashes.

Furthermore, these studies reveal the critical role of intramolecular interactions. A significant stabilizing interaction is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the adjacent chlorine atom (O-H···Cl). A conformer where this hydrogen bond is present is predicted to be the global minimum energy structure, being significantly more stable than conformers where the hydroxyl group is oriented away from the chlorine. This interaction not only stabilizes the molecule but also locks the hydroxyl group in a specific orientation, influencing its acidity and reactivity.

| Conformer Description | Key Feature | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Intramolecular O-H···Cl hydrogen bond present | 0.00 |

| Rotamer 1 | -OH group rotated 180° (no H-bond) | +3.85 |

| Rotamer 2 | Planar central ring (hypothetical) | > +25.0 |

Synthesis and Exploration of 3 Chloro 2,4,6 Triphenylphenol Derivatives and Analogs

Systematic Structural Modifications and Functionalization on Aromatic Rings

The core structure of 3-Chloro-2,4,6-triphenylphenol has been subjected to various structural modifications to introduce new functional groups onto its aromatic rings. A notable example is the introduction of a cyano group. The addition of a cyano ion to the 4-methoxy-quinol of this compound results in the formation of 3-chloro-5-cyano-2,4,6-triphenylphenol. This method has also been successfully applied to similar phenolic compounds, such as the synthesis of 3,4-dicyano-2,6-diphenylphenol and 3,4,5-tricyano-2,6-diphenylphenol from 4-cyano-2,6-diphenylphenol.

These modifications significantly influence the electronic properties of the molecule. For instance, the polarographic half-wave anodic potential, a measure of the ease of oxidation, is +858 mV for this compound. The introduction of electron-withdrawing groups like cyano or bromo substituents on the phenyl rings generally increases this potential, making the compound more difficult to oxidize.

Further functionalization can be achieved through reactions like the Diels-Alder cycloaddition. researchgate.net This powerful reaction allows for the construction of complex polycyclic aromatic systems. For example, diarylacetylenes can undergo cycloaddition with tetraphenylcyclopentadienone (B147504) to yield highly substituted benzene (B151609) derivatives. researchgate.net While not explicitly demonstrated for this compound itself, this methodology represents a viable pathway for creating intricate architectures based on its core structure.

The table below summarizes the polarographic half-wave anodic potentials for this compound and some of its related arylated phenols.

| Compound | Polarographic Half-Wave Anodic Potential (E1/2 in mV) |

| 3,5-dicyano-2,4,6-triphenylphenol | +1061 |

| 3-cyano-2,4,6-triphenylphenol | +926 |

| This compound | +858 |

| 2,4,6-triphenylphenol (B1608898) | +786 |

| 4-fluoro-2,6-diphenylphenol | +757 |

Data sourced from a study on the two-step oxidation of arylated phenols.

Derivatives with Modified Phenolic Hydroxyl Groups (e.g., ethers, esters)

The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the formation of ethers and esters. These modifications can alter the compound's solubility, reactivity, and biological activity.

One method for preparing quinol ethers involves the oxidation of hindered phenols, like 2,4,6-trisubstituted phenols, with active manganese dioxide to form a free radical. google.com This radical can then react with another monohydric phenol (B47542) to produce the corresponding quinol ether in a single step. google.com This approach provides a convenient route to a variety of ether derivatives.

Esterification of the hydroxyl group is another common modification. For example, the reaction of a phenol with an acid chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester. This strategy can be used to introduce a wide range of acyl groups, thereby fine-tuning the properties of the parent molecule.

The formation of these derivatives can be monitored and characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as by their melting points. google.com

Below is a table showcasing examples of quinol ether derivatives prepared from hindered phenols, illustrating the types of modifications possible at the phenolic position.

| Starting Hindered Phenol | Reactant Phenol | Quinol Ether Product |

| 2,4,6-tri-t-butylphenol | 4-t-butylphenol | 4-(4-t-butylphenoxy)-2,4,6-tri-t-butyl-2,5-cyclohexadien-1-one |

| 2,4,6-tri-t-butylphenol | 4-chlorophenol | 4-(4-chlorophenoxy)-2,4,6-tri-t-butyl-2,5-cyclohexadien-1-one |

| 2,4,6-tri-t-butylphenol | p-hydroxydiphenylthioether | 4-[-(phenylthio)phenoxy]-2,4,6-tri-t-butyl-2,S-cyclohexadiene-l-one |

| 2,4,6-tri-t-butylphenol | monobenzoate of hydroquinone | 4-(4-benzoyloxyphenoxy)-2,4,6-tri-t-butyl-2,5-cyclohexadiene-l-one |

Data adapted from a patent describing the preparation of quinol ethers. google.com

Development of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound introduces stereochemistry into the molecular framework, opening avenues for applications in areas such as asymmetric catalysis and chiral recognition. While specific examples of enantioselective synthesis for this compound are not extensively documented in the provided context, general strategies for creating chiral molecules from similar scaffolds are well-established.

One approach involves the use of chiral catalysts or reagents to introduce asymmetry into the molecule. For instance, chiral phase-transfer catalysts can be employed in reactions to favor the formation of one enantiomer over the other. scribd.com Another strategy is to use a chiral starting material or auxiliary that directs the stereochemical outcome of a reaction.

The development of chiral diaryl λ³-halonium salts represents a related area of research. rsc.org These compounds can be synthesized from chiral biphenyl (B1667301) precursors, and their chirality can influence their reactivity and interactions with other chiral molecules. rsc.org

Although direct enantioselective syntheses for this compound derivatives are not detailed, the principles of asymmetric synthesis provide a clear roadmap for their potential development.

Bio-inspired Derivatives and Analogues (e.g., related to natural products like siccanin)

The design and synthesis of bio-inspired derivatives often draw inspiration from the complex structures of natural products. While a direct synthetic link between this compound and the natural product siccanin (B1681749) is not established in the provided information, the broader field of natural product synthesis offers insights into the construction of complex molecular architectures.

The synthesis of natural products often involves multi-step sequences that utilize a variety of chemical transformations. These can include cycloadditions, rearrangements, and functional group interconversions. vdoc.pubepdf.pub The knowledge gained from these synthetic endeavors can be applied to the creation of novel analogs of this compound that incorporate structural motifs found in biologically active natural products.

For example, flavonoids, a class of natural products, are known to possess a wide range of biological activities, including the inhibition of enzymes like topoisomerase. researchgate.net The synthesis of flavone (B191248) derivatives, which share a phenolic core, can provide inspiration for the design of new this compound analogs with potential therapeutic applications.

Synthesis and Study of Arylated Quinol and Related Quinone Methide Derivatives

The oxidation of this compound can lead to the formation of arylated quinols and related quinone methide derivatives. The reaction of photochemically generated singlet oxygen with 2,4,6-triphenylphenol produces the 2,4,6-triphenylphenoxy radical as an intermediate. researchgate.net This radical can then undergo further reactions.

The oxidation of phenols can also be achieved using chemical oxidants. For instance, the oxidation of 2,4,6-triphenylphenol with potassium hexacyanoferrate(III) in an alkaline solution yields the corresponding phenoxyl radical, which exists in equilibrium with its dimer. orgsyn.org

The resulting quinone-type structures can be highly reactive intermediates. Their chemistry is often characterized by addition reactions and rearrangements. For example, the addition of cyanide to a quinol derivative of this compound leads to the formation of a new carbon-carbon bond and the introduction of a cyano group onto the aromatic ring.

The study of these derivatives is crucial for understanding the reactivity of the parent phenol and for developing new synthetic methodologies.

Advanced Applications Research and Material Science Relevance of 3 Chloro 2,4,6 Triphenylphenol

Role as Chemical Building Blocks in Advanced Organic Synthesis

3-Chloro-2,4,6-triphenylphenol serves as a versatile precursor in the synthesis of more complex molecules. The presence of the hydroxyl group and the chlorine atom allows for a range of chemical modifications. For instance, it can undergo reactions to form derivatives with altered electronic and steric properties. One documented transformation is the conversion of this compound into 3-chloro-5-cyano-2,4,6-triphenylphenol. This highlights its utility in introducing specific functional groups to a poly-aryl scaffold. The synthesis of various substituted phenols is a cornerstone of creating new materials and pharmacologically active compounds. mdpi.comresearchgate.net

The general reactivity of substituted phenols allows them to be key starting materials for a variety of derivatives. researchgate.net The hydroxyl group can be readily converted into an ether or ester, while the aromatic rings can be further functionalized. This adaptability makes compounds like this compound valuable building blocks for creating novel organic materials.

Investigation as Ligands in Homogeneous and Heterogeneous Catalysis

Phenol (B47542) derivatives are widely investigated as ligands in both homogeneous and heterogeneous catalysis. mdpi.com The oxygen atom of the hydroxyl group can coordinate with a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring. This can influence the activity and selectivity of the catalytic process. cardiff.ac.uk

In homogeneous catalysis, metal complexes with phenolic ligands have been used for reactions such as the hydroxylation of phenols. mdpi.com For heterogeneous catalysis, phenolic compounds can be immobilized on solid supports. mdpi.comcardiff.ac.uk For instance, copper-containing macromolecules have been supported on aminated SBA-15 molecular sieves and studied in the hydroxylation of phenolic compounds. mdpi.com The use of both homogeneous and heterogeneous Lewis acids has also been shown to catalyze the photoisomerization of phenols. cdnsciencepub.com While specific studies on this compound as a catalyst ligand are not widely documented, its structural motifs are analogous to other phenols used in these applications. The combination of a coordinating hydroxyl group and tunable electronic properties makes it a candidate for investigation in catalytic systems. chinesechemsoc.orgacs.org

Photophysical Properties for Optoelectronic and Functional Materials Research

The photophysical properties of poly-aryl compounds are of significant interest for applications in optoelectronics. Molecules with extended π-conjugation, such as those containing multiple phenyl rings, often exhibit fluorescence. The specific absorption and emission characteristics are influenced by the nature and position of substituents on the aromatic rings. ritsumei.ac.jpresearchgate.net

Evaluation as Antioxidants and Radical Scavenging Agents in Chemical Systems

Phenolic compounds, particularly sterically hindered phenols, are well-known for their antioxidant properties. amfine.com They can act as radical scavengers by donating the hydrogen atom from their hydroxyl group to terminate free radical chain reactions. vinatiorganics.compartinchem.com The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by bulky substituents, which prevents it from initiating further reactions. partinchem.com

The antioxidant activity of phenols is influenced by the nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups generally enhance antioxidant activity. researchgate.net While a detailed evaluation of this compound as an antioxidant is not explicitly detailed in the search results, its structure as a hindered phenol suggests it has the potential to function as a radical scavenger. amfine.comvinatiorganics.com The effectiveness of various substituted phenols as antioxidants has been compared, with factors like hydrophobicity and the electronic effects of substituents playing a key role. tandfonline.comnih.gov

| Antioxidant Mechanism | Description |

| Radical Scavenging | Hindered phenols donate a hydrogen atom from the hydroxyl group to neutralize free radicals. vinatiorganics.compartinchem.com |

| Stabilization | The resulting phenoxyl radical is stabilized by resonance and steric hindrance from bulky substituents. partinchem.com |

| Chain Termination | This process terminates the radical chain reactions that lead to oxidative degradation. partinchem.com |

Research into Biological Activity as Chemical Scaffolds and Probes

Substituted phenols are a common structural motif in many biologically active compounds and are used as scaffolds for the development of new therapeutic agents and chemical probes. drugbank.comnih.gov The specific substituents on the phenol ring can modulate the biological activity and selectivity of the molecule. researchgate.net For example, substituted phenols have been investigated for their ability to interact with biological membranes and have been used as probes for mycobacterial and fungal carbonic anhydrases. drugbank.comnih.gov

The oxidative dearomatization of substituted phenols can lead to the synthesis of cyclohexadienones and naphthoquinones, some of which have shown promising antiprotozoal activity. mdpi.com While there is no specific information on the biological activity of this compound in the provided results, its structure as a highly substituted phenol makes it a candidate for investigation as a chemical scaffold in drug discovery programs. mdpi.com

Potential as Polymerization Inhibitors or Monomers in Specialty Polymers

Phenolic compounds are widely used as polymerization inhibitors. longchangchemical.com They function by reacting with and deactivating the free radicals that initiate and propagate polymerization. longchangchemical.com The effectiveness of a phenolic inhibitor is related to its ability to be oxidized to a stable quinone-like structure. longchangchemical.com The presence of bulky substituents, as in hindered phenols, is often beneficial for this application. google.com Given its structure as a substituted phenol, this compound could potentially act as a polymerization inhibitor. mdpi.com

Conversely, phenolic compounds can also serve as monomers for the synthesis of specialty polymers. sumitomo-chem.co.jpdtic.mil For example, the oxidative polymerization of phenols can produce poly(phenylene oxide)s, which are high-performance engineering plastics. sumitomo-chem.co.jp The development of bio-renewable polymers from lignin-derived phenol monomers is also an active area of research. researchgate.net The enzymatic polymerization of phenolic biomonomers has been explored for creating new materials. dtic.milnih.govnih.gov The reactivity of the hydroxyl group and the potential for further functionalization make phenolic compounds like this compound interesting candidates for the development of novel polymers with specialized properties. rsc.org

Methodological Advancements in the Study of 3 Chloro 2,4,6 Triphenylphenol

Development of Green Chemistry Approaches for Synthesis

The synthesis of highly substituted phenols has traditionally relied on methods that may involve harsh conditions, toxic reagents, and multiple steps. uit.no Recognizing the environmental and economic impacts, recent research has focused on developing greener, more sustainable synthetic routes. These approaches prioritize the use of non-toxic chemicals, renewable feedstocks, and energy-efficient conditions, aligning with the twelve principles of green chemistry. dokumen.pub

One promising green methodology involves the ipso-hydroxylation of arylboronic acids. uit.nonih.gov A highly efficient protocol has been developed using a combination of aqueous hydrogen peroxide as a green oxidant and H2O2/HBr as the reagent in ethanol. uit.norsc.org This method allows for the rapid synthesis of substituted phenols at room temperature, often in a matter of minutes and without the need for complex chromatographic purification. rsc.org Such a strategy could be adapted for the synthesis of precursors to 3-Chloro-2,4,6-triphenylphenol, significantly reducing waste and energy consumption.

Another innovative, environmentally friendly approach facilitates the synthesis of specifically substituted phenols through a cascade reaction using readily available enallenoates and Grignard reagents. acs.orgacs.org This method is notable for proceeding under mild conditions without the need for transition-metal catalysts or high temperatures. acs.org The utility of this approach has been demonstrated through the synthesis of over 60 examples of highly substituted phenols with good to excellent yields, and its adaptability for gram-scale reactions has been confirmed. acs.org The use of greener solvents like 2-methyltetrahydrofuran (B130290) has also been successfully explored within this framework. acs.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Substituted Phenols

| Parameter | Traditional Methods (e.g., Nucleophilic Aromatic Substitution) | Green Chemistry Approaches (e.g., Catalytic Hydroxylation) |

|---|---|---|

| Reagents | Often involves stoichiometric, toxic, and/or hazardous reagents. uit.no | Utilizes catalytic reagents, green oxidants (e.g., H₂O₂), and low-toxicity boronic acids. uit.norsc.org |

| Solvents | Often relies on volatile organic compounds (VOCs). | Employs benign solvents like ethanol, water, or 2-methyltetrahydrofuran. rsc.orgacs.org |

| Conditions | Frequently requires harsh conditions, such as high temperatures and pressures. uit.no | Operates under mild, ambient temperature and pressure conditions. nih.govacs.org |

| Atom Economy | Can be low, with significant generation of byproducts. dokumen.pub | Generally higher, with less waste produced. dokumen.pub |

| Efficiency | May involve long reaction times and complex work-up procedures. nih.gov | Characterized by rapid reaction times (sometimes minutes) and simpler purification. nih.govrsc.org |

Refinement of Purification and Isolation Techniques for Complex Mixtures

The synthesis of a sterically hindered and electronically complex molecule like this compound inevitably produces a mixture containing starting materials, byproducts, and isomers. Isolating the target compound in high purity is critical for accurate characterization and further study. Recent advancements have moved beyond standard distillation and solvent crystallization to more sophisticated and efficient techniques.

For mixtures of structurally similar phenols, such as isomers that are difficult to separate by distillation due to close boiling points, complexation crystallization has emerged as a powerful tool. tandfonline.com This method involves adding a complexing agent (e.g., hexamethylenetetramine) that selectively forms a complex with one isomer, altering its solubility and allowing it to be crystallized and filtered from the mixture. tandfonline.com The process is characterized by mild conditions and is amenable to industrial scale-up. tandfonline.com

Melt crystallization is another advanced, solvent-free purification technique particularly suited for compounds with high melting points where distillation is problematic. google.com In this process, a crude mixture is melted and then slowly cooled, allowing the desired compound to crystallize on a surface. The impurities remain in the melt, and a subsequent "sweating" step, where the temperature is slightly raised, melts any remaining impurities from the crystal surface, yielding a product of very high purity. google.com This method avoids the environmental hazards and costs associated with solvent-based crystallization. google.com

Modern chromatographic techniques are also indispensable. Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) , utilizing advanced stationary phases, offer high-resolution separation of complex phenolic mixtures. mdpi.com For instance, polyamide column chromatography is effective for separating polyphenols due to its ability to form hydrogen bonds with the phenolic hydroxyl groups. mdpi.comesisresearch.org Reversed-phase resins with excellent hydrophobicity are also used to efficiently separate polar compounds from complex extracts. mdpi.com The purification of 2,4,6-triphenylphenol (B1608898), a close analog, has been successfully achieved by dissolving the crude product in benzene (B151609) and filtering it through a column packed with alumina. orgsyn.org

Table 2: Overview of Advanced Purification Techniques for Phenolic Compounds

| Technique | Principle of Separation | Primary Application/Advantage | Reference |

|---|---|---|---|

| Complexation Crystallization | Selective complex formation alters the solubility of a target compound. | Separation of close-boiling point isomers. | tandfonline.com |

| Melt Crystallization | Fractional crystallization from a molten state without solvents. | Purification of high-melting-point compounds; environmentally friendly. | google.com |

| MPLC/HPLC | Differential partitioning between a mobile and stationary phase. | High-resolution separation and purification of complex mixtures for analytical or preparative scale. | mdpi.com |

| Column Chromatography (Alumina/Polyamide) | Differential adsorption to a solid stationary phase. | Effective for separating polyphenols based on polarity and hydrogen bonding capacity. | mdpi.comorgsyn.org |

Automation and High-Throughput Methodologies in Synthesis and Screening

The exploration of structure-activity relationships for compounds like this compound requires the synthesis and testing of numerous analogs. Traditional synthetic and screening methods are too slow and labor-intensive for this task. The development of automated and high-throughput (HT) systems has revolutionized this process, enabling the rapid generation and evaluation of chemical libraries. rsc.org

A key innovation is the use of automated platforms that combine synthesis and screening in a single, integrated workflow. nih.gov One such system uses desorption electrospray ionization (DESI) to create microdroplets from a reactant array. rsc.org Chemical reactions occur within these flying microdroplets, a process that is dramatically accelerated, with high conversions achieved in milliseconds. The products are then deposited onto a collection plate, ready for immediate analysis or bioactivity screening. rsc.orgnih.gov This technology allows for synthesis throughputs of approximately 45 seconds per reaction, generating sufficient product (nanogram to microgram scale) for subsequent testing. nih.gov

These HT systems are highly versatile and have been successfully used for various reaction types, including nucleophilic aromatic substitution, which is relevant to the synthesis of halogenated aromatics. researchgate.net The integration of liquid handling robotics with custom software ensures high reproducibility and shortens analysis times. researchgate.net By creating libraries of derivatives based on the this compound scaffold, researchers can rapidly screen for compounds with desired electronic, chemical, or biological properties. Commercial vendors now offer curated libraries of thousands of phenolic compounds specifically for high-throughput screening (HTS) and high-content screening (HCS). medchemexpress.com

Table 3: Features of Automated High-Throughput Synthesis & Screening Systems

| Feature | Description | Advantage for Studying Substituted Phenols |

|---|---|---|

| Micro-scale Reactions | Reactions are performed on a picomole to nanomole scale, often in microdroplets or microplates. rsc.org | Conserves valuable or rare reagents; minimizes waste. |

| Accelerated Reaction Times | Reaction acceleration in microdroplets allows for transformations to complete in milliseconds. rsc.org | Enables extremely rapid synthesis of compound libraries. |

| Integrated Workflow | Combines automated synthesis, reaction monitoring, and product screening into a single platform. nih.govresearchgate.net | Reduces manual labor, minimizes human error, and shortens the discovery-to-analysis cycle. |

| High Throughput | Capable of performing and analyzing thousands of reactions or samples in a single run. researchgate.net | Allows for comprehensive exploration of structure-activity relationships by generating large, diverse sets of analogues. |

Novel Spectroscopic and Analytical Method Development for Characterization

Unambiguous structural confirmation of this compound and its detection in complex matrices demand sophisticated analytical techniques. While standard methods like NMR and IR spectroscopy remain crucial, novel developments in mass spectrometry and chromatography have provided unprecedented levels of sensitivity and specificity for characterizing halogenated organic compounds (HOCs). beilstein-journals.orgjmchemsci.commdpi.com

High-resolution mass spectrometry (HRMS) , particularly Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), has become a powerful tool for the non-target analysis of HOCs. nih.gov With mass resolutions exceeding 200,000, FT-ICR-MS can determine elemental formulas with high accuracy, allowing for the confident identification of known and unknown halogenated compounds, such as polychlorinated phenols, in environmental or reaction samples. nih.gov The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) serves as a clear signature for identifying chlorinated molecules within complex mass spectra.

Another advanced technique is liquid chromatography coupled to electrospray ionization and quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) . This method combines the separation power of HPLC with the high sensitivity and mass accuracy of QTOF-MS, making it ideal for the high-throughput screening and characterization of phenolic compounds. mdpi.comacs.org

Furthermore, compound-specific isotope analysis (CSIA) via gas chromatography-isotope ratio mass spectrometry (GC-IRMS) offers deeper insights beyond simple identification. rsc.org This technique measures the stable isotope ratios (e.g., ¹³C/¹²C) of a specific compound. For a molecule like this compound, CSIA can help elucidate its formation pathways or track its transformation in environmental or biological systems. rsc.org To apply this to aqueous samples, novel microextraction techniques like dispersive liquid-liquid microextraction (DLLME) have been developed as a rapid and efficient preconcentration step prior to GC-IRMS analysis. rsc.org

Table 4: Advanced Analytical Methods for the Characterization of this compound

| Technique | Information Provided | Significance |

|---|---|---|

| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework and chemical environment of atoms. | Fundamental for primary structure elucidation and confirmation. mdpi.com |

| FT-ICR-MS | Ultra-high mass resolution and accuracy for unambiguous elemental formula determination. | Identification of unknown halogenated compounds in complex mixtures without reference standards. nih.gov |

| LC-ESI-QTOF-MS/MS | Combines chromatographic separation with high-resolution mass analysis and fragmentation data. | Sensitive detection, quantification, and structural confirmation of target compounds in various matrices. mdpi.comacs.org |

| GC-IRMS (CSIA) | Measures compound-specific stable isotope ratios (e.g., δ¹³C). | Elucidates formation or degradation pathways and sources of the compound. rsc.org |

Conclusions and Future Research Trajectories for 3 Chloro 2,4,6 Triphenylphenol

Synthesis of Key Research Findings and Current Understanding

The study of 3-Chloro-2,4,6-triphenylphenol, a halogenated aromatic phenol (B47542), has yielded specific insights into its electrochemical behavior and reactivity. While not as extensively studied as its parent compound, 2,4,6-triphenylphenol (B1608898), existing research provides a foundational understanding of its chemical properties.

A significant aspect of the current understanding of this compound revolves around its electrochemical properties. The polarographic half-wave anodic potential has been determined, offering a quantitative measure of its susceptibility to oxidation. This is a crucial parameter in understanding its behavior in redox reactions.

| Compound | Polarographic Half-Wave Anodic Potential (E1/2 in mV) |

| This compound | +858 |

| 2,4,6-triphenylphenol | +786 |

| 3-Cyano-2,4,6-triphenylphenol | +926 |

| 3,5-Dicyano-2,4,6-triphenylphenol | +1061 |

Data sourced from a study on arylated phenols, conducted in HOAc/H2O (9:1) with 5% NaOAc against an aqueous Ag/AgCl electrode.

The data indicates that the introduction of a chlorine atom at the 3-position increases the oxidation potential compared to the parent 2,4,6-triphenylphenol, suggesting that the chloro substituent has an electron-withdrawing effect in this system.

In terms of reactivity, it has been demonstrated that this compound can undergo further substitution reactions. A notable example is its reaction to form 3-chloro-5-cyano-2,4,6-triphenylphenol, indicating that the aromatic ring remains susceptible to electrophilic attack despite the presence of the halogen. The formation of the stable 2,4,6-triphenylphenoxyl (B1143714) radical from chloro-2,4,6-triphenylphenol under alkaline conditions has also been reported, highlighting the influence of the triphenyl-substituted framework on radical stability.

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, the synthesis of the parent compound, 2,4,6-triphenylphenol, is well-established. orgsyn.org General methods for the chlorination of phenols are also known, which typically involve the reaction of the phenol with a chlorinating agent. google.comgoogle.com It is reasonable to infer that the synthesis of this compound would proceed via the controlled chlorination of 2,4,6-triphenylphenol.

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite the foundational knowledge, significant gaps exist in the comprehensive understanding of this compound. These unexplored avenues present opportunities for future research.

A primary knowledge gap is the lack of a detailed and optimized synthetic protocol for this compound. While the chlorination of 2,4,6-triphenylphenol can be inferred, studies on reaction conditions, catalyst systems, and the regioselectivity of halogenation are needed to establish an efficient and selective synthesis.

The reactivity profile of this compound is only partially explored. A systematic investigation of its reactivity towards a broader range of electrophiles and nucleophiles would provide a more complete picture of its chemical behavior. Furthermore, the kinetics and mechanisms of its known reactions, such as the cyanation, have not been elucidated in detail.

The potential applications of this compound and its derivatives remain largely unexplored. Given the known applications of halogenated phenols and triphenylphenol derivatives in areas such as materials science, as flame retardants, and as intermediates in organic synthesis, investigating the potential utility of this specific compound is a significant research gap. youtube.com

Broader Implications for Halogenated Aromatic Chemistry and Phenol Reactivity

The study of this compound has broader implications for the fields of halogenated aromatic chemistry and phenol reactivity. The presence of both a halogen substituent and bulky phenyl groups on the phenolic ring creates a unique chemical environment that can provide insights into several fundamental concepts.

The electronic effect of the chlorine atom on the reactivity and properties of the highly substituted phenol ring is of significant interest. The observed increase in the anodic oxidation potential compared to the parent phenol provides a quantitative measure of the electron-withdrawing nature of the chlorine atom in this specific molecular context. This contributes to the broader understanding of how halogen substituents modulate the electronic properties of complex aromatic systems.

The reactivity of this compound serves as a case study for understanding the interplay between steric and electronic effects in electrophilic aromatic substitution. The bulky phenyl groups at the 2, 4, and 6 positions sterically hinder these positions, directing incoming electrophiles to the unsubstituted 3 and 5 positions. The successful cyanation at the 5-position demonstrates this directing effect. A deeper study of its reactivity could provide more nuanced insights into the regioselectivity of reactions on polysubstituted aromatic rings.

Furthermore, the formation of a stable phenoxyl radical from a halogenated precursor has implications for the study of radical chemistry. The stability of the 2,4,6-triphenylphenoxyl radical is well-known and attributed to steric shielding and resonance delocalization. orgsyn.org The fact that the chlorinated derivative also forms a stable radical suggests that the halogen substituent does not fundamentally disrupt the factors contributing to radical stability. This is relevant for the design of new stable radical species and for understanding the role of halogenated phenols as potential antioxidants or radical scavengers.

Recommendations for Future Experimental and Theoretical Investigations

To address the existing knowledge gaps and to fully realize the scientific potential of this compound, the following experimental and theoretical investigations are recommended:

Experimental Investigations:

Optimized Synthesis: A systematic study to develop and optimize the synthesis of this compound from 2,4,6-triphenylphenol is crucial. This should include the screening of various chlorinating agents and catalysts to achieve high yield and regioselectivity.

Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic characterization using 1D and 2D NMR, FT-IR, UV-Vis, and high-resolution mass spectrometry should be performed. Single-crystal X-ray diffraction analysis is highly recommended to determine its precise three-dimensional structure.

Systematic Reactivity Studies: The reactivity of this compound should be systematically investigated with a variety of electrophilic and nucleophilic reagents to map out its chemical behavior. Mechanistic studies, including kinetic analysis, of key reactions should be undertaken.

Investigation of Polymerization Potential: Given that phenols can be precursors to phenolic resins, the potential of this compound to act as a monomer for the synthesis of novel halogenated polymers could be explored.

Biological Activity Screening: As many halogenated phenols exhibit biological activity, screening this compound for potential antimicrobial, antifungal, or other biological activities could uncover new applications.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations should be employed to model the geometric and electronic structure of this compound. This would provide insights into bond lengths, bond angles, molecular orbital energies, and the electrostatic potential map.

Reaction Mechanism Elucidation: Theoretical calculations can be used to model the reaction pathways for its known and potential reactions, such as electrophilic substitution. This can help in understanding the transition states and intermediates involved, providing a deeper mechanistic understanding.

Prediction of Properties: Computational methods can be used to predict various properties of this compound and its derivatives, such as their spectral properties, acidity, and redox potentials, which can then be correlated with experimental data.

By pursuing these recommended research avenues, a more complete and comprehensive understanding of the chemistry of this compound can be achieved, potentially leading to new discoveries and applications in organic chemistry and materials science.

Q & A

Q. What analytical techniques are recommended for quantifying trace levels of 3-Chloro-2,4,6-triphenylphenol in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry with selected-ion monitoring (GC/MS-SIM) is highly effective. Adjust sample pH to ~2 using hydrochloric acid, then extract via solid-phase extraction (OASIS HLB cartridges). Derivatize with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to enhance volatility. Use isotope-labeled internal standards (e.g., ¹³C analogs) to correct for matrix effects. Method detection limits (MDL) can achieve sub-ng/L levels, with recoveries >95% and relative standard deviations (RSD) <5% .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to prevent inhalation. Avoid contact with food/feed, and decontaminate spills using inert binders (e.g., diatomite or sand). Adhere to Protective Action Criteria (PAC): maintain airborne concentrations below PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³). Store separately from oxidizers and acids .

Q. How can nuclear magnetic resonance (NMR) spectroscopy elucidate the substitution pattern of this compound?

Methodological Answer: Perform ¹H and ¹³C NMR in deuterated chloroform (CDCl₃). The chlorine atom at position 3 induces deshielding in adjacent protons, while triphenyl groups produce distinct splitting patterns. Compare experimental chemical shifts with computed values (e.g., via DFT). Use heteronuclear single-quantum coherence (HSQC) to correlate proton-carbon signals and confirm regiochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric effects of substituents in this compound?

Methodological Answer: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of chlorine and electron-donating effects of phenyl groups. Generate electrostatic potential maps to identify reactive sites. Validate with experimental thermochemical data (e.g., vapor pressure, enthalpy of phase transitions) .

Q. What systematic strategies resolve contradictions in reported toxicological data for chlorophenol derivatives?

Methodological Answer: Implement a two-tiered literature screening:

- Step 1: Filter titles/abstracts using inclusion criteria (e.g., in vivo models, dose-response data).

- Step 2: Full-text review for methodological rigor (e.g., OECD compliance, statistical power). Apply PRISMA guidelines for meta-analysis and assess bias using SYRCLE’s risk-of-bias tool. Cross-reference Agency for Toxic Substances and Disease Registry (ATSDR) profiles to align with authoritative benchmarks .

Q. What experimental models are suitable for studying the endocrine-disrupting potential of this compound?